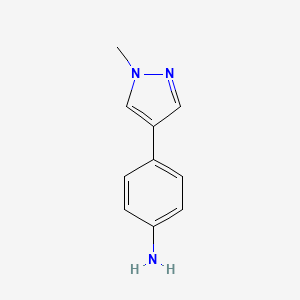

4-(1-methyl-1H-pyrazol-4-yl)aniline

概要

説明

4-(1-methyl-1H-pyrazol-4-yl)aniline is an organic compound with the molecular formula C10H11N3. It is a derivative of aniline, where the aniline ring is substituted with a 1-methyl-1H-pyrazol-4-yl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Chemistry

4-(1-methyl-1H-pyrazol-4-yl)aniline serves as a crucial building block in organic synthesis. It is utilized in:

- Ligand Formation: The compound acts as a ligand in coordination chemistry, enhancing catalytic activities in various reactions.

- Synthetic Intermediates: It is employed in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Antitumor Properties: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). Structural modifications can enhance their efficacy.

Medicine

The compound is under investigation for its potential therapeutic applications:

- Antiviral Activity: Research indicates that specific structural modifications can enhance its ability to inhibit viruses like respiratory syncytial virus (RSV), with effective concentrations ranging from 5 μM to 28 μM.

Industrial Applications

In industry, this compound is utilized for:

- Dyes and Pigments Production: It serves as an intermediate in the synthesis of dyes.

- Material Science: The compound's unique properties make it suitable for developing new materials with specific characteristics.

Case Study 1: Antitumor Activity

A study evaluated various pyrazole derivatives, including this compound, for their cytotoxic effects against breast cancer cell lines. The results indicated that compounds with halogen substitutions showed improved efficacy, suggesting that structural variations can significantly influence biological activity .

Case Study 2: Antiviral Research

A series of related compounds were tested for their antiviral properties against RSV. The findings revealed that specific modifications to the pyrazole ring enhanced antiviral activity, indicating the potential for developing new antiviral agents based on this scaffold.

作用機序

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: This compound has a similar pyrazole structure but with additional pyrazole rings, making it more complex.

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: This compound contains a bromine substituent, which can influence its reactivity and applications.

4-[(1-methyl-1H-pyrazol-4-yl)oxy]aniline:

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-(1-Methyl-1H-pyrazol-4-yl)aniline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a pyrazole ring substituted with an aniline moiety. The compound can be synthesized through various methods, including coupling reactions involving aniline derivatives and pyrazole intermediates. For instance, the synthesis typically involves the reaction of 1-methyl-4-nitropyrazole with aniline under reducing conditions to yield the desired product .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study evaluated various pyrazole derivatives for their cytotoxic effects against cancer cell lines, revealing that certain modifications enhance their activity. For example, compounds with halogen substitutions demonstrated improved efficacy against breast cancer cell lines (MCF-7) and prostate cancer (PC-3) cells .

Antiviral Activity

The antiviral potential of this compound has also been investigated. A series of related compounds were tested for their ability to inhibit respiratory syncytial virus (RSV) replication. The results showed that specific structural modifications led to enhanced antiviral activity, with effective concentrations ranging from 5 μM to 28 μM .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups, such as halogens, significantly increases both cytotoxicity and antiviral activity.

- Hydrophobic Interactions : Compounds with increased hydrophobic character tend to show better binding affinities to target proteins involved in disease processes .

Case Study 1: Anticancer Evaluation

In a study focusing on anticancer properties, a series of aniline derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds containing the pyrazole moiety exhibited potent inhibition of tubulin polymerization, which is essential for cancer cell proliferation. Notably, one compound showed a half-maximal inhibitory concentration (IC50) of 10 μM against MCF-7 cells .

Case Study 2: Antiviral Efficacy

Another study assessed the antiviral efficacy of synthesized pyrazole-aniline derivatives against RSV. Compounds were evaluated for cytotoxicity and anti-RSV activity using a plaque reduction assay. The most promising derivative achieved a selectivity index greater than 10, indicating significant antiviral potential with low toxicity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(1-methyl-1H-pyrazol-4-yl)aniline, and how do reaction conditions influence yield?

A common method involves C–F activation of 4-(trifluoromethyl)aniline with 4-methylpyrazole in dimethylsulfoxide (DMSO) and KOH, yielding the compound at 63% efficiency. Microwave-assisted synthesis or classical routes (e.g., coupling pyrazole derivatives with halogenated anilines) are alternatives. Optimizing solvent polarity, temperature (e.g., 80–120°C), and stoichiometric ratios of reactants improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and electronic environments.

- X-ray Crystallography: Resolves polymorphism (e.g., two distinct polymorphs identified via single-crystal analysis) and validates molecular geometry .

- Mass Spectrometry (MS): Provides molecular ion peaks and fragmentation patterns for structural confirmation .

Q. What are the typical chemical reactions involving this compound?

The compound undergoes nucleophilic aromatic substitution (e.g., methoxy group replacement) and oxidation (e.g., quinone formation with KMnO). The amino group facilitates diazotization for azo dye synthesis, while the pyrazole ring participates in coordination chemistry as a ligand .

Advanced Research Questions

Q. How does polymorphism in this compound impact its material science applications?

Polymorphs exhibit distinct packing arrangements and intermolecular interactions, affecting solubility, thermal stability, and reactivity. For example, one polymorph may show enhanced catalytic activity in coordination complexes due to accessible pyrazole nitrogen lone pairs .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) using the MN15L functional and def2-TZVP basis set calculates frontier molecular orbitals (HOMO/LUMO), charge distribution, and transition states. These studies reveal that the methyl group on pyrazole stabilizes the HOMO (-6.2 eV), reducing electrophilic attack susceptibility .

Q. How do steric and electronic effects of the methyl group on pyrazole influence ligand behavior in coordination chemistry?

The methyl group introduces steric hindrance, limiting metal-ligand bond angles in complexes (e.g., with Pd(II) or Cu(I)). Electronically, it slightly donates via inductive effects, lowering pyrazole’s pKa (~2.5 vs. ~4.5 for non-methylated analogs), enhancing metal-binding affinity in acidic conditions .

Q. Methodological Considerations

Q. What strategies resolve contradictions in crystallographic data for this compound?

Use SHELXL for refinement, leveraging restraints for disordered regions. Validate models with R-factor convergence (<5%) and difference density maps. For polymorphic systems, cross-reference powder XRD patterns with single-crystal data to identify phase purity .

Q. How can researchers optimize synthetic protocols to minimize byproducts?

- Temperature Control: Maintain 100–110°C during C–F activation to avoid decarboxylation byproducts.

- Catalyst Screening: Test palladium or copper catalysts for coupling reactions to improve regioselectivity.

- Chromatographic Purification: Use silica gel (hexane/EtOAc 3:1) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity (>95%) product .

Q. Comparative Analysis

Q. How does this compound compare to non-methylated analogs in biological activity?

Methylation enhances lipophilicity (logP ~1.8 vs. ~1.2 for 4-(1H-pyrazol-4-yl)aniline), improving cell membrane permeability. In antimicrobial assays, the methyl derivative shows 2–3x lower MIC values against E. coli (8 µg/mL vs. 20 µg/mL) .

特性

IUPAC Name |

4-(1-methylpyrazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFXGMBBEHIBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079178-22-5 | |

| Record name | 4-(1-Methyl-1H-pyrazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。